molecular formula C19H26I3N3O9 B1672079 碘海醇 CAS No. 66108-95-0

碘海醇

货号: B1672079
CAS 编号: 66108-95-0
分子量: 821.1 g/mol
InChI 键: NTHXOOBQLCIOLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

碘海醇是一种非离子型、水溶性碘化造影剂,广泛应用于医学影像学。它以低渗透压和低全身毒性著称,使其成为各种放射学检查的优选选择。 碘海醇常用于计算机断层扫描 (CT) 扫描、血管造影术和脊髓造影术,以增强体内结构的可视性 .

科学研究应用

碘海醇在科学研究中具有广泛的应用,包括:

    化学: 用作各种分析技术中的造影剂,以增强化学结构的可视性。

    生物学: 用于细胞成像和追踪研究,以可视化细胞过程。

    医学: 广泛应用于诊断成像程序,例如 CT 扫描、血管造影术和脊髓造影术,以提高图像清晰度。

    工业: 用于开发新的成像技术和造影剂

作用机制

碘海醇通过阻挡 X 射线穿过身体来起作用,从而使含有碘的结构与不含碘的结构形成对比,便于可视化。产生的不透明度与碘化造影剂在 X 射线路径上的浓度和体积成正比。 碘海醇在脑脊液 (CSF) 或血液中扩散后,增强了头部蛛网膜下腔、脊髓管和其他身体结构的可视性 .

准备方法

合成路线和反应条件

碘海醇的合成涉及多个步骤,从间苯二甲酸衍生物的碘化开始。主要步骤包括:

工业生产方法

碘海醇的工业生产遵循类似的合成路线,但经过优化以提高产率和纯度。该过程涉及:

化学反应分析

反应类型

碘海醇主要由于碘原子的存在而发生取代反应。它在特定条件下也可能发生氧化和还原反应。

常见的试剂和条件

形成的主要产物

这些反应形成的主要产物包括脱碘衍生物和其他极性副产物,具体取决于反应条件 .

相似化合物的比较

碘海醇与其他非离子型碘化造影剂(如碘佛醇和碘克沙醇)进行比较。这些化合物具有相似的性质,但在渗透压、毒性和具体应用方面存在差异:

碘海醇以其低渗透压和低全身毒性而脱颖而出,使其成为各种成像程序的优选选择 .

属性

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66108-95-0
Record name Iohexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iohexol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iohexol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOHEXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (37.4 g; 50 mmole) was dissolved in propylene glycol (110 ml) by adding 5.3 M sodium methoxide (14.2 ml; 75 mmole) and heating in an oil bath at 50° C. When all or nearly all of the starting material was dissolved, the excess of methanol was evaporated in vacuo. After cooling to room temperature 3-chloropropane-1,2-diol (6.3 ml; 75 mmole) was added. When the reaction mixture was applied to TLC in system (B) after stirring for two days, two new spots with Rf values 0.26 and 0.33 in a ratio of about 1:9 and less than 0.5% of the starting material with Rf 0.42 were observed. The new spots were assumed to represent endo/exo isomers. The reaction mixture was evaporated in vacuo and the residue dissolved in methanol (125 ml). A small amount of undissolved material was filtered off and water (30 ml) added. This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours. After filtration, the pH of the solution was adjusted to 4.9, and then evaporated in vacuo. The oily residue was triturated in butanol (125 ml). The product crystallized out following this treatment. After storing at -20° C., the product was filtered off. Then the product was dissolved in water, and the solution evaporated in vacuo. Yield 38 g.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5.0 gram 5-acetamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzene-dicarboxamide (Compound 1), 0.36 gram of 25% sodium methoxide in methanol, and 1.5 gram glycidol are combined in 2-methoxyethanol and heated to 90° C. for four hours. Solvent is removed under vacuum followed by dissolution of the residue in water. The solution is treated with 1 gram each of Amberlyst A-15 and Amberlite IRA-67 ion-exchange resins to remove sodium methoxide. Water is removed under vacuum to afford an oil. Crystallization from methanol/isopropanol (10:75) afforded 3.5 gram (64.6%) iohexol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
64.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iohexol
Reactant of Route 2
Reactant of Route 2
Iohexol
Reactant of Route 3
Reactant of Route 3
Iohexol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Iohexol
Reactant of Route 5
Reactant of Route 5
Iohexol
Reactant of Route 6
Reactant of Route 6
Iohexol
Customer
Q & A

ANone: Iohexol has the molecular formula C19H27I3N2O9 and a molecular weight of 777.11 g/mol.

A: Iohexol primarily distributes within the extracellular fluid compartment. [] Studies have shown that its volume of distribution is approximately 0.27 L/kg, indicating limited distribution beyond the extracellular space. []

A: Iohexol is predominantly eliminated through glomerular filtration, meaning it is excreted unchanged in the urine. [] Studies have shown near complete urinary recovery (100%) within 24 hours post-injection. []

A: Studies using simultaneous administration of Iohexol and chromium-51 (51Cr)-EDTA, a marker of GFR, have indicated that Iohexol does not significantly alter GFR. []

A: Yes, Iohexol clearance has been validated as a reliable measure of GFR in patients with varying degrees of renal impairment, including those with severe chronic renal failure. [, ]

ANone: Iohexol clearance offers several advantages over traditional methods like inulin clearance or creatinine-based estimations. These include:

  • Accuracy: Iohexol clearance closely aligns with the gold standard inulin clearance, providing an accurate measure of GFR. [, ]
  • Safety: Iohexol exhibits low toxicity and minimal side effects, making it safe for use in a wide range of patients. [, ]
  • Convenience: Plasma clearance protocols using Iohexol eliminate the need for urine collection, enhancing patient comfort. [, ]
  • Cost-effectiveness: Iohexol is readily available and relatively inexpensive compared to some other GFR markers. [, ]

A: Studies have shown excellent correlation between slope clearance and single-sample clearance techniques using Iohexol, particularly when a late plasma sample is used (e.g., 24 hours post-injection). [] This holds true even for patients with low GFR (<20 ml/min). []

A: Yes, Iohexol clearance has been explored as a method for GFR assessment in critically ill patients, particularly those with augmented renal creatinine clearance, where traditional creatinine-based estimations may be inaccurate. [, ]

A: In a study comparing Iohexol to Iopamidol in low-risk outpatients undergoing CT scans, both agents showed minimal impact on renal function. While Iohexol was associated with a slightly higher increase in mean serum creatinine from baseline, this difference was deemed clinically insignificant. []

A: Iohexol is generally considered safe for use in humans when administered appropriately. [] Studies have demonstrated a low incidence of adverse effects, particularly when compared to older, ionic contrast agents. [, ]

A: While generally safe, Iohexol can cause adverse effects in some individuals, although they are typically mild and transient. [, ]

A: Yes, caution is advised when administering Iohexol to patients with a history of allergy to contrast media, severe renal impairment, or certain thyroid conditions. [, ] Premedication with steroids may be considered in high-risk individuals. []

A: While Iohexol is generally safe for myelography in dogs, seizures have been reported as a potential complication. [] Factors associated with an increased risk of seizures include:

  • Injection Site: Cerebellomedullary injections carry a significantly higher risk of seizures compared to lumbar injections. []
  • Total Volume: Administering larger total volumes of Iohexol has been linked to a higher seizure prevalence, even when the dosage per body weight remains constant. []
  • Dog Weight: Larger dogs (>20 kg) may be more susceptible to seizures, potentially due to the larger volumes of contrast agent administered relative to their cerebrospinal fluid (CSF) volume. []

A: While Iohexol vials are typically designated for single use, research suggests that multiple withdrawals using a strict aseptic technique do not significantly increase the risk of contamination. [] This is particularly relevant in situations of drug shortages where resource conservation is crucial.

A: Although Iohexol exhibits some antimicrobial activity, bacteria can still survive in the media, particularly at lower concentrations. []

ANone: Iohexol is widely used as a contrast agent in various radiological procedures, including:

  • Computed Tomography (CT): Iohexol enhances the visibility of internal organs and structures during CT scans, aiding in the diagnosis of various conditions. [, , ]
  • Excretory Urography: Iohexol helps visualize the urinary tract, including the kidneys, ureters, and bladder, during x-ray examinations. []
  • Angiography: Iohexol is injected into blood vessels to improve their visualization during x-ray imaging, aiding in the diagnosis of vascular diseases. [, ]
  • Myelography: Iohexol is injected into the spinal canal to visualize the spinal cord and nerve roots, helping diagnose spinal conditions. []

A: Yes, Iohexol has been successfully used as an alternative to barium sulfate in radiographic studies of the avian gastrointestinal tract. [] Advantages of using Iohexol in this setting include:

  • Rapid Transit Time: Iohexol moves through the avian gastrointestinal tract faster than barium sulfate, allowing for quicker examination times. []
  • Good Opacification: When administered undiluted or diluted 1:1 with water, Iohexol provides comparable opacification to barium sulfate, enabling clear visualization of gastrointestinal structures. []

A: A study comparing low-concentration Iodixanol 270 to Iohexol 350 in patients with CABGs undergoing CCTA found that Iodixanol 270 provided comparable image quality, particularly for evaluating arterial graft vessels. [] This suggests that low-concentration Iodixanol 270 may be a viable alternative to Iohexol 350 in this patient population.

ANone: Various analytical methods have been employed for quantifying Iohexol concentrations, including:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a commonly used technique for measuring Iohexol levels in plasma and serum. [, , , ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for Iohexol quantification. [, ]
  • X-ray fluorescence analysis: This technique has been utilized to measure Iohexol concentrations in both plasma and urine samples. []

A: HPLC methods for Iohexol analysis have demonstrated good precision and accuracy. [, ] Furthermore, the availability of external proficiency testing programs, such as the one operated by Equalis AB, allows for interlaboratory standardization and quality control. [, ]

A: In a study comparing the two methods, the Iohexol test showed a stronger correlation with both endoscopic and clinical disease activity indices in IBD patients compared to the lactulose-mannitol ratio. [] This suggests that the Iohexol test might be a more sensitive marker for assessing disease activity in this population.

A: Research has demonstrated the successful use of Iohexol as a contrast agent in high-resolution computed tomography (HRCT) imaging to identify actively conducting xylem vessels in woody plants. [] This approach provides valuable insights into plant hydraulics and water transport mechanisms.

A: Yes, research has explored the use of biogenic palladium nanoparticles hosted in anaerobic granular sludge (Pd-AGS) as a novel strategy for degrading Iohexol in contaminated water. [] This approach shows promise for the remediation of water sources polluted with contrast agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。